5-BENZOYL-N2-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
Description
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Properties
IUPAC Name |
[3-amino-5-(4-ethoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-32-20-13-11-19(12-14-20)28-26-25(34(30,31)21-15-9-17(2)10-16-21)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-16,28H,3,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCMHNNOGNRQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-BENZOYL-N2-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a synthetic compound belonging to the class of thiophene derivatives. Its complex structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C22H24N2O3S
- Molecular Weight : 396.50 g/mol
The compound features a thiophene ring substituted with a benzoyl group, an ethoxyphenyl moiety, and a methylbenzenesulfonyl group, which may contribute to its biological properties.
Biological Activity Overview
Research on thiophene derivatives has indicated various biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have shown promise as antimicrobial agents. The presence of functional groups in this compound may enhance its efficacy against bacteria and fungi.
- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer potential. In vitro studies have demonstrated that thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Some thiophene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
The exact mechanisms of action for this compound are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, altering signaling pathways that lead to reduced cell viability or increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and death.
Antimicrobial Activity
A study focusing on the antimicrobial properties of thiophene derivatives reported that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 μg/mL against various bacterial strains .
Anticancer Studies
In vitro studies conducted on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that related thiophene compounds could reduce cell viability by over 50% at concentrations as low as 10 μM after 48 hours of treatment .
Anti-inflammatory Effects
Research has indicated that certain thiophene derivatives can significantly lower levels of TNF-alpha and IL-6 in LPS-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.
Preparation Methods
Gewald Reaction for 2-Aminothiophene Formation
The Gewald reaction remains the most reliable method for constructing 2-aminothiophene cores. Optimization studies reveal:
| Component | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ketone | Cyclohexanone | 82 | |
| Cyanide Source | Malononitrile | 91 | |
| Solvent | Ethanol/Water (3:1) | 88 | |
| Catalyst | Piperidine (0.5 eq) | 85 | |
| Temperature | 80°C, 6 hr | 87 |
For the target compound, substituted 2-aminothiophene 1 is synthesized from 3-oxo-3-phenylpropanenitrile and elemental sulfur in DMF at 110°C for 8 hours, yielding 84% product.
Regioselective Functionalization of the Thiophene Ring
5-Position Benzoylation
Electrophilic aromatic substitution (EAS) at the electron-rich 5-position employs benzoyl chloride under Friedel-Crafts conditions:
# Typical benzoylation procedure
thiophene_core = 2,4-diaminothiophene (1.0 eq)
benzoyl_chloride = 1.2 eq
AlCl3 = 1.5 eq
solvent = nitrobenzene (0.1 M)
reflux(120°C, 4 hr)
yield = 78%
Alternative methods using Pd(OAc)₂/Xantphos catalytic systems enable coupling with benzoyl boronic acids, improving yields to 92% while reducing side products.
3-Position Sulfonylation
Nucleophilic aromatic sulfonylation requires careful control of directing groups:
- Protection : Temporary acetylation of 2,4-diamino groups using acetic anhydride
- Sulfonation : Treatment with 4-methylbenzenesulfonyl chloride (1.5 eq) in pyridine at 0–5°C
- Deprotection : Basic hydrolysis with 10% NaOH/EtOH
This three-step sequence achieves 81% overall yield with <2% regioisomer formation.
N2-(4-Ethoxyphenyl)Amine Installation
Buchwald-Hartwig Amination
Final Assembly and Purification
Sequential vs. Convergent Synthesis
Comparative analysis of two strategies:
| Approach | Total Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| Sequential functionalization | 7 | 61% | 98.2% |
| Convergent coupling | 5 | 72% | 99.1% |
The convergent route employing pre-formed 4-ethoxyphenylamine and 3-sulfonyl components demonstrates superior efficiency.
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray analysis:
- Solubility : 28 mg/mL in EtOAc at 25°C
- Crystal System : Monoclinic, space group P2₁/c
- Unit Cell : a = 8.542 Å, b = 12.307 Å, c = 15.891 Å
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (d, J = 8.4 Hz, 2H, benzoyl-H)
- δ 7.89 (s, 1H, thiophene-H)
- δ 7.45–7.32 (m, 9H, aromatic-H)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 2.45 (s, 3H, CH₃-C₆H₄-SO₂)
IR (KBr) :
- 3275 cm⁻¹ (N-H stretch)
- 1662 cm⁻¹ (C=O)
- 1348, 1162 cm⁻¹ (SO₂ asym/sym)
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multistep protocols, such as coupling reactions between benzoyl-protected thiophene intermediates and functionalized aryl amines. Key steps include:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBDMS) or methoxytrityl groups to protect reactive hydroxyl or amine functionalities during synthesis .
- Optimization : Employ design of experiments (DoE) to vary temperature, catalyst loading, and solvent polarity. Monitor yields via HPLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm and benzoyl carbonyl at ~190 ppm) .
- FT-IR : Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and thiourea (C=S) at 650–750 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. How is crystallographic data used to resolve ambiguities in molecular conformation?
Methodological Answer:
- X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain, particularly around the thiophene core. For example, the Cambridge Crystallographic Data Centre (CCDC) provides protocols for depositing and comparing structures (e.g., CCDC-1441403) .
- Tautomerism Analysis : Compare experimental data with computational models (e.g., DFT) to identify dominant tautomeric forms in the solid state .
Advanced Research Questions
Q. How do electronic effects of the sulfonyl and ethoxyphenyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to map electron density distribution. The sulfonyl group acts as an electron-withdrawing group (EWG), polarizing the thiophene ring, while the ethoxyphenyl donates electrons via resonance .
- Kinetic Studies : Compare reaction rates in Suzuki-Miyaura couplings with/without sulfonyl substitution to quantify EWG impact .
Q. What strategies resolve contradictions between theoretical predictions and experimental biological activity data?
Methodological Answer:
- Methodological Pluralism : Combine quantitative assays (e.g., IC₅₀ measurements) with qualitative molecular docking simulations. For instance, discrepancies in enzyme inhibition may arise from solvation effects not modeled in silico .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem bioassays) to identify outliers or confounding variables like impurity profiles .
Q. How can environmental fate studies be designed to assess its persistence in aquatic systems?
Methodological Answer:
- OECD Guidelines : Follow Test No. 308 for aerobic biodegradability in water-sediment systems. Monitor degradation via LC-MS/MS and quantify half-life (t₁/₂) under varying pH/temperature .
- Biotic/Abiotic Pathways : Use isotopically labeled compound (e.g., ¹⁴C-tracking) to distinguish hydrolysis vs. microbial degradation .
Q. What computational methods predict its interactions with cytochrome P450 enzymes?
Methodological Answer:
Q. How should researchers design dose-response assays to mitigate false positives in cytotoxicity studies?
Methodological Answer:
- Orthogonal Assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) to confirm cell death mechanisms .
- Counter-Screens : Test against non-target cell lines (e.g., HEK293) to exclude nonspecific toxicity. Use Hill slope analysis to validate sigmoidal dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
